Tricetin

Catalog No.
S627074
CAS No.
520-31-0
M.F
C15H10O7
M. Wt
302.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricetin

CAS Number

520-31-0

Product Name

Tricetin

IUPAC Name

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

InChI

InChI=1S/C15H10O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-5,16-17,19-21H

InChI Key

ARSRJFRKVXALTF-UHFFFAOYSA-N

SMILES

Array

Synonyms

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one, tricetin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

The exact mass of the compound Tricetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Tricetin (5,7,3',4',5'-pentahydroxyflavone) is a highly specialized aglycone flavonoid characterized by its pyrogallol B-ring and the absence of a 3-hydroxyl group on its C-ring. In procurement and material selection, this specific structural profile makes Tricetin an essential precursor for the enzymatic synthesis of methylated flavones, such as tricin, and a critical baseline compound for structure-activity relationship (SAR) studies. Unlike common dietary flavones (e.g., luteolin) or flavonols (e.g., myricetin), Tricetin offers a unique combination of high antioxidant capacity without the pro-oxidant liabilities associated with C-ring enolic hydroxyls. Its low-micromolar potency in specific cellular assays makes it an indispensable standard for advanced chemoinformatics, biosynthetic pathway reconstitution, and artifact-free redox research [1].

Substituting Tricetin with closely related analogs fundamentally compromises experimental integrity and synthetic yields. If a buyer substitutes Tricetin with the flavonol Myricetin (which shares the identical B-ring pyrogallol moiety), the presence of Myricetin's C-ring 3-OH group introduces significant pro-oxidant artifacts in cellular assays due to redox cycling, skewing viability and ROS data[1]. Conversely, substituting Tricetin with the flavone Luteolin fails in biosynthetic applications; Luteolin lacks the 5'-hydroxyl group on the B-ring, making it an inferior or incompatible substrate for plant O-methyltransferases (OMTs) tasked with synthesizing 3',5'-dimethylated derivatives like tricin[2]. Therefore, Tricetin cannot be replaced when the protocol demands strict avoidance of pro-oxidant behavior or requires a specific trihydroxy B-ring precursor.

Redox Stability: Elimination of Pro-Oxidant Artifacts

In deoxyribose degradation assays, Tricetin demonstrates potent antioxidant activity by inhibiting oxidation at concentrations up to 8 μM, with negligible pro-oxidant effects. In direct contrast, Myricetin—despite being active between 31 and 500 μM—exhibits significant pro-oxidant activity driven by the positive mesomeric effect of its enolic 3-hydroxy group on the C-ring [1].

Evidence DimensionPro-oxidant vs. Antioxidant Activity (Deoxyribose degradation assay)
Target Compound DataInhibits oxidation up to 8 μM with negligible pro-oxidant activity
Comparator Or BaselineMyricetin: Active at 31–500 μM but exhibits significant pro-oxidant effects
Quantified DifferenceTricetin provides superior low-concentration antioxidant protection without the pro-oxidant liability of Myricetin.
ConditionsIn vitro deoxyribose degradation assay (H2O2/FeIIIEDTA/ascorbic acid system)

Procuring Tricetin ensures that cellular assays measuring oxidative stress are not confounded by the artifactual ROS generation typical of 3-OH flavonols.

Precursor Suitability for O-Methyltransferase (OMT) Synthesis

Tricetin serves as the preferred substrate for various plant O-methyltransferases (such as CrOMT2 and cereal OMTs) for the biosynthesis of tricin. While enzymes can methylate Luteolin to form chrysoeriol (3'-methyl ether), they exhibit a distinct structural preference for Tricetin, efficiently converting its pyrogallol B-ring into the 3',5'-dimethyl ether (tricin) [1].

Evidence DimensionEnzymatic Substrate Preference and Methylation Yield
Target Compound DataHighly preferred substrate; yields 3',5'-dimethyl ether (tricin)
Comparator Or BaselineLuteolin: Lower preference in cereal OMTs; yields only 3'-methyl ether
Quantified DifferenceTricetin enables dual-methylation at the 3' and 5' positions, which is structurally impossible for Luteolin.
ConditionsIn vitro enzymatic assay using recombinant O-methyltransferases (e.g., CrOMT2, HvOMT1)

Buyers conducting enzymatic synthesis of tricin or studying cereal flavone pathways must procure Tricetin as the obligate starting material.

In Vitro Anti-Proliferative Potency in Hepatocellular Carcinoma

Tricetin exhibits highly potent, low-micromolar anti-proliferative activity against human liver cancer cell lines. In clonogenic and XTT assays, Tricetin achieved IC50 values of 4.87 μM in Hep G2 cells and 4.23 μM in PLC/PRF/5 cells, inducing apoptosis via the ROS/JNK pathway [1]. This positions Tricetin as an exceptionally potent baseline compared to many generic dietary flavones that typically require concentrations above 10–20 μM to achieve similar inhibition.

Evidence DimensionCell Growth Inhibition (IC50)
Target Compound DataIC50 = 4.87 μM (Hep G2) and 4.23 μM (PLC/PRF/5)
Comparator Or BaselineGeneric dietary flavones (baseline): Typically >10–20 μM
Quantified DifferenceTricetin demonstrates highly potent, single-digit micromolar cytotoxicity in specific HCC lines.
Conditions48-hour exposure in Hep G2 and PLC/PRF/5 cell cultures (XTT and clonogenic assays)

Provides researchers with a highly potent, validated positive control for JNK-mediated apoptosis studies in liver cancer models.

Enzymatic Synthesis of Tricin and Methylated Flavones

Because Tricetin possesses the critical 5'-hydroxyl group lacking in luteolin, it is the required precursor for in vitro enzymatic synthesis using plant O-methyltransferases (e.g., CrOMT2). Buyers should procure Tricetin specifically for reconstituting cereal flavone biosynthetic pathways or generating 3',5'-dimethyl ether derivatives [1].

Artifact-Free Oxidative Stress Assays

In cellular models highly sensitive to reactive oxygen species (ROS), Tricetin is the optimal pyrogallol-B-ring standard. It provides potent antioxidant protection without the redox-cycling pro-oxidant artifacts caused by the C-ring 3-OH group found in myricetin, ensuring accurate viability and ROS quantification[2].

Positive Control for JNK-Mediated Apoptosis in HCC

Given its validated low-micromolar IC50 (4.23–4.87 μM) against PLC/PRF/5 and Hep G2 cell lines, Tricetin serves as a highly potent benchmark compound for evaluating ROS/JNK-pathway-driven apoptosis in hepatocellular carcinoma research, outperforming many generic dietary flavones [3].

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

302.04265265 Da

Monoisotopic Mass

302.04265265 Da

Heavy Atom Count

22

Melting Point

330 °C

UNII

5627PY99ZO

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

520-31-0

Wikipedia

Tricetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023

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